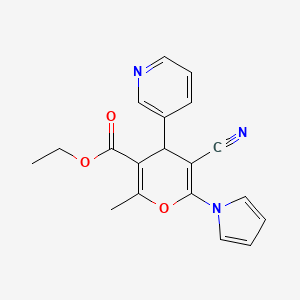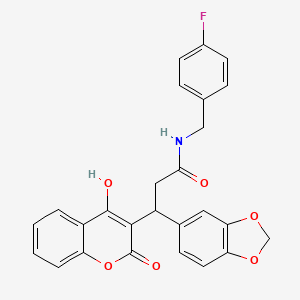
4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester is a complex organic compound that features multiple functional groups, including a pyran ring, a pyridine ring, and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, pyrrole derivatives, and other organic compounds that can form the pyran ring under specific conditions. Common synthetic routes may involve:
Cyclization reactions: to form the pyran ring.
Nitrile group introduction: through cyanation reactions.
Esterification: to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvents: that facilitate the reactions.
Temperature and pressure control: to ensure the reactions proceed efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it versatile for various organic reactions.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit biological activity, making them candidates for drug development. Research could focus on their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyran-3-carboxylic acid derivatives: Compounds with similar pyran ring structures.
Pyridine derivatives: Compounds with similar pyridine ring structures.
Pyrrole derivatives: Compounds with similar pyrrole ring structures.
Uniqueness
The uniqueness of 4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester lies in its combination of multiple functional groups and rings, which can confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C19H17N3O3 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
ethyl 5-cyano-2-methyl-4-pyridin-3-yl-6-pyrrol-1-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C19H17N3O3/c1-3-24-19(23)16-13(2)25-18(22-9-4-5-10-22)15(11-20)17(16)14-7-6-8-21-12-14/h4-10,12,17H,3H2,1-2H3 |
InChI-Schlüssel |
AAHGSMVOKLFYEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N3C=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-](/img/structure/B11051638.png)
![1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate](/img/structure/B11051643.png)
![{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B11051645.png)
![3-(2,3-Difluorophenyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051653.png)
![10-(3,4,5-trimethoxyphenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B11051656.png)
![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-fluorophenyl)ethanone](/img/structure/B11051666.png)
![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)
![11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)

![(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11051727.png)
![ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B11051734.png)
![5-[(2-fluorophenoxy)methyl]-2H-tetrazole](/img/structure/B11051739.png)
